2-Aminoethan-1-ol-d4 hydrochloride
Description
2-Aminoethan-1-ol-d4 hydrochloride is a deuterated derivative of ethanolamine hydrochloride, where four hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, as deuterium reduces signal interference from protons. The compound retains the primary amine and hydroxyl functional groups of ethanolamine, making it a versatile intermediate in pharmaceutical synthesis and biochemical research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H8ClNO |
|---|---|
Molecular Weight |
101.57 g/mol |
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; |
InChI Key |
PMUNIMVZCACZBB-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N.Cl |
Canonical SMILES |
C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange Reaction
The direct deuteration method involves substituting hydrogen atoms in ethanolamine hydrochloride with deuterium via isotopic exchange. This process typically employs deuterium oxide (D$$2$$O) or deuterated hydrochloric acid (DCl) under controlled conditions. For instance, reacting ethanolamine hydrochloride with excess D$$2$$O at 60–80°C for 24–48 hours facilitates H/D exchange at the amine and hydroxyl positions. The reaction is quenched by cooling, followed by vacuum distillation to isolate the deuterated product.
Key parameters influencing deuteration efficiency include:
- Temperature : Elevated temperatures (≥70°C) accelerate exchange kinetics but risk decomposition.
- pH : Maintaining a pH of 4–6 using buffered DCl ensures protonation of the amine group, directing deuteration to the α- and β-hydrogens.
- Solvent : Anhydrous deuterated methanol (CD$$_3$$OD) enhances solubility and minimizes hydrolytic side reactions.
Post-synthesis purification involves recrystallization from deuterated ethanol, yielding 2-aminoethan-1-ol-d4 hydrochloride with ≥98% isotopic purity, as confirmed by $$^2$$H NMR.
Stepwise Synthesis via Ethylene Oxide and Ammonium Chloride
Reaction Mechanism and Optimization
A patented industrial-scale method (WO2013004026A1) synthesizes ethanolamine hydrochloride by reacting ethylene oxide (EO) with ammonium chloride (NH$$4$$Cl) in a molar ratio of 1:1.135–2.66. For deuterated variants, deuterium-labeled EO (C$$2$$D$$4$$O) or D$$2$$O is substituted at critical steps:
- Initial Addition : 28% of total EO is added to NH$$4$$Cl and D$$2$$O at 50–60°C under nitrogen, minimizing side reactions like polymerization.
- Secondary Addition : Remaining EO is introduced post-purging with nitrogen, ensuring complete conversion to monoethanolamine-d4 hydrochloride (MEA-d4·HCl).
- Neutralization and Isolation : MEA-d4·HCl is treated with sodium methoxide (NaOCH$$3$$) in CD$$3$$OD, releasing free MEA-d4, which is vacuum-distilled at 70–72°C.
Yield and Scalability
This method achieves yields of 85–90% with a deuteration level of 95–97% at the β-position, as verified by mass spectrometry. However, scalability requires stringent control of EO feed rates to prevent exothermic runaway reactions.
Reductive Deuteration Using Palladium Catalysts
Catalytic Hydrogenation-Deuteration
Adapting methods from deuterated acrylate synthesis, reductive deuteration employs palladium-on-carbon (Pd/C) under deuterium gas (D$$2$$). Ethanolamine hydrochloride is dissolved in CD$$3$$OD, and D$$_2$$ is bubbled through the solution at 70°C for 2–4 hours. The catalyst facilitates selective deuteration at the C-1 and C-2 positions, with the reaction progress monitored via in-situ $$^1$$H NMR.
Reaction Conditions and Outcomes
- Catalyst Loading : 5 wt% Pd/C optimizes deuteration without over-reduction.
- Solvent Effects : CD$$_3$$OD enhances deuterium incorporation by providing a deuterium-rich environment.
- Yield : 75–80% with ≥99% deuteration at targeted positions.
Comparative Analysis of Preparation Methods
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
Deuteration efficiency is quantified via $$^2$$H NMR, where the absence of proton signals at δ 3.5–3.7 ppm (C-1 and C-2 hydrogens) confirms successful isotopic labeling.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies molecular ion peaks at m/z 113.084 (C$$2$$H$$5$$D$$_4$$NOCl$$^+$$), with isotopic patterns matching theoretical distributions.
Purity Assessment
HPLC with UV detection (λ = 210 nm) confirms chemical purity ≥99%, while Karl Fischer titration ensures water content ≤0.1%.
Challenges and Mitigation Strategies
- Isotopic Scrambling : Prolonged heating during direct deuteration may redistribute deuterium. Mitigated by shorter reaction times and acidic buffers.
- Catalyst Poisoning : Sulfur impurities in NH$$_4$$Cl deactivate Pd/C. Pre-treatment with activated carbon removes contaminants.
- Byproduct Formation : Ethylene glycol-d4 derivatives form during stepwise synthesis. Controlled EO addition and nitrogen purging minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethan-1-ol-d4 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and various substituted derivatives. These products are valuable in research for studying reaction mechanisms and developing new compounds .
Scientific Research Applications
Pharmaceutical Applications
Drug Development and Metabolism Studies:
Ethanolamine-d4 hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its deuterated nature allows researchers to trace metabolic pathways and study the pharmacokinetics of drugs. For instance, it can be incorporated into drug molecules to analyze their behavior in biological systems through mass spectrometry techniques, providing insights into drug metabolism and efficacy .
Synthesis of Active Pharmaceutical Ingredients (APIs):
The compound serves as a building block for synthesizing APIs. Ethanolamine derivatives are crucial in creating medications for treating conditions such as depression, anxiety, and other neurological disorders. The deuterated version aids in the development of stable isotopes for clinical research .
Chemical Synthesis
Intermediate in Organic Reactions:
2-Aminoethan-1-ol-d4 hydrochloride is frequently used as an intermediate in organic synthesis. It participates in various reactions, including the formation of amides and other nitrogen-containing compounds. Its unique isotopic labeling enables precise tracking of reaction pathways and mechanisms, which is essential for understanding complex chemical processes .
Catalytic Processes:
The compound has been studied for its role in catalytic reactions, particularly in the context of ionic liquids. Research indicates that ethanolamine can influence the catalytic performance of chloroaluminate ionic liquids, enhancing reaction efficiency and selectivity . This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction conditions.
Analytical Chemistry
Mass Spectrometry:
Due to its deuterated nature, this compound is extensively used in mass spectrometry applications. It serves as an internal standard to improve the accuracy and reliability of quantitative analyses. The distinct mass difference between deuterated and non-deuterated compounds allows for precise measurement of concentrations in complex mixtures .
NMR Spectroscopy:
In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents or reagents like ethanolamine-d4 enhances spectral resolution and reduces background noise. This improvement facilitates better interpretation of molecular structures and dynamics during research studies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Aminoethan-1-ol-d4 hydrochloride involves its incorporation into biological and chemical systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This allows researchers to study the behavior of the compound in various systems and understand its interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare 2-aminoethan-1-ol-d4 hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:
Key Structural and Functional Differences
Deuterium Substitution: Unlike its non-deuterated analogs, this compound is tailored for isotopic studies. Its deuterium atoms reduce proton-induced NMR noise, enabling precise tracking in metabolic pathways .
Aromatic vs. Aliphatic Substituents: Methoxyphenyl (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) enhances solubility in organic solvents but introduces oxidative instability . Chlorophenyl groups (e.g., in compounds) increase electrophilicity, aiding in cross-coupling reactions but raising toxicity concerns .
Chirality: Compounds like (R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride exhibit enantioselectivity, critical for asymmetric synthesis in drug development .
Research and Industrial Relevance
- Pharmaceutical Intermediates : Ethylphenyl and chlorophenyl derivatives (e.g., and ) are pivotal in synthesizing antipsychotics and antifungals, leveraging their aromatic stability and reactivity .
- Isotopic Applications : The deuterated form’s role in NMR aligns with trends in drug metabolism studies, where isotopic labeling minimizes background interference .
Biological Activity
2-Aminoethan-1-ol-d4 hydrochloride, also known as ethanolamine-d4 hydrochloride, is a deuterated form of ethanolamine, an important compound in biological systems. Ethanolamine is a naturally occurring amino alcohol that plays critical roles in cellular processes, including membrane structure and signaling pathways. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : C₂H₈ClNO
- CAS Number : 2002-24-6
- Molecular Weight : 65.11 g/mol
- Structure : The compound contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a two-carbon chain, making it a primary amine and alcohol.
Biological Roles of Ethanolamine
Ethanolamine and its derivatives are integral to various biological functions:
- Phospholipid Synthesis : Ethanolamine is a precursor for phosphatidylethanolamine, a key component of cellular membranes, particularly in prokaryotes .
- Neurotransmitter Function : It is involved in the synthesis of signaling molecules such as palmitoylethanolamide, which interacts with cannabinoid receptors .
- Cellular Signaling : Ethanolamine participates in signaling pathways related to inflammation and immune responses .
The biological activity of this compound can be attributed to several mechanisms:
1. Cell Membrane Integrity
Ethanolamine contributes to the structural integrity of cell membranes by forming phospholipids. This function is crucial for maintaining cellular homeostasis and facilitating cellular communication.
2. Signaling Pathways
Ethanolamine derivatives are involved in various signaling pathways:
- JAK/STAT Pathway : Ethanolamine can modulate immune responses through the JAK/STAT signaling pathway, influencing cytokine production .
- MAPK/ERK Pathway : It has been implicated in the MAPK/ERK pathway, which regulates cell proliferation and differentiation .
3. Antimicrobial Activity
Research indicates that ethanolamine derivatives possess antimicrobial properties. For example, compounds derived from ethanolamine have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications .
Table 1: Summary of Biological Activities
Case Study 1: Ethanolamine and Cancer Research
A study investigated the role of ethanolamine in cancer cell proliferation. The results indicated that ethanolamine could inhibit tumor growth by modulating cell cycle regulatory proteins. Specifically, it was found that treatment with ethanolamine led to increased apoptosis in malignant cells while sparing normal cells .
Case Study 2: Ethanolamine as an Antimicrobial Agent
In vitro studies demonstrated that ethanolamine derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial membrane integrity, leading to cell lysis .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 2-Aminoethan-1-ol-d4 hydrochloride in research settings?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary methods for structural confirmation, as deuterium incorporation patterns are critical for isotopic purity validation. High-Performance Liquid Chromatography (HPLC) with UV or MS detection ensures chemical purity. Ensure NMR solvents (e.g., D₂O) do not interfere with deuterium signals. For isotopic quantification, compare MS fragmentation patterns against non-deuterated analogs .
Q. How should this compound be stored to maintain stability in laboratory conditions?
- Answer: Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Deuterated compounds may exhibit hygroscopic tendencies; use desiccants in storage environments. Long-term stability studies suggest periodic purity checks via HPLC every 6 months, especially if used as a reference standard .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Answer: Optimize reaction conditions (e.g., temperature, pH, and reaction time) to maximize deuterium incorporation. Use deuterium oxide (D₂O) or deuterated reagents in exchange reactions. Post-synthesis, confirm isotopic enrichment (>99 atom% D) via MS and monitor byproducts (e.g., partial deuteration) using NMR .
Advanced Research Questions
Q. How can isotopic interference from this compound affect quantitative analysis in tracer studies?
- Answer: In mass spectrometry, deuterated analogs introduce mass shifts (e.g., +4 Da), but incomplete deuteration or hydrogen-deuterium exchange during sample preparation can skew results. Use internal standards with matching isotopic labels and validate extraction protocols to minimize exchange. For kinetic studies, account for deuterium isotope effects (e.g., altered reaction rates) in data interpretation .
Q. What strategies resolve spectral overlaps in NMR when analyzing this compound in complex matrices?
- Answer: Employ ²H-decoupled ¹H-NMR or 2D heteronuclear correlation spectroscopy (HSQC) to isolate deuterium signals. For mixtures, use selective excitation pulses or chemical shift reagents. Compare spectra with non-deuterated controls to identify residual protonated impurities .
Q. How to validate this compound as an internal standard in pharmacokinetic assays?
- Answer: Perform cross-validation against pharmacopeial standards (e.g., USP/EP) for linearity, accuracy, and precision. Test matrix effects (e.g., plasma proteins) on recovery rates. Stability under assay conditions (e.g., freeze-thaw cycles, autosampler temperatures) must align with ISO 17025 guidelines. Document batch-specific variability in certificates of analysis .
Q. What experimental controls are essential when studying deuterium-dependent metabolic pathways using this compound?
- Answer: Include non-deuterated controls to differentiate isotope effects from biological variability. Monitor deuterium loss via metabolic exchange (e.g., in vivo) using time-resolved MS. Use isotopomer distribution analysis (IDA) to track metabolic flux and validate enzyme kinetics models .
Methodological Notes
- Data Contradictions: Discrepancies in deuteration efficiency (e.g., batch-to-batch variability) may arise from incomplete exchange reactions. Cross-reference multiple analytical techniques (NMR, MS) for consistency .
- Regulatory Compliance: Ensure characterization data meet ICH Q2(R1) guidelines for method validation if used in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
